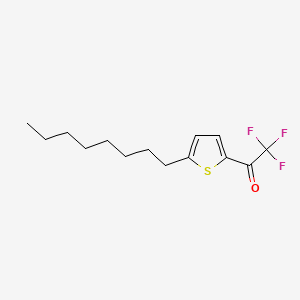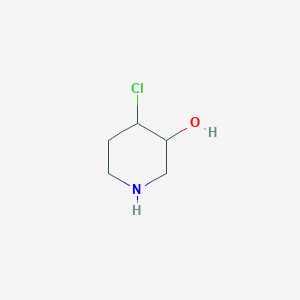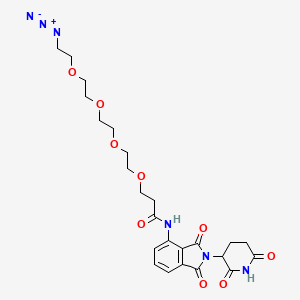![molecular formula C15H16O5 B14772750 (2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)
(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Acetyl-4,6-O-benzylidene-D-glucal: is a carbohydrate derivative that plays a significant role in synthetic organic chemistry. This compound is particularly notable for its use in the synthesis of complex oligosaccharides and glycoconjugates. Its structure includes an acetyl group at the 3-position and a benzylidene group protecting the 4,6-hydroxyl groups of the D-glucal moiety.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-O-acetyl-4,6-O-benzylidene-D-glucal typically involves the protection of the hydroxyl groups of D-glucal. One common method includes the use of benzaldehyde dimethyl acetal in the presence of an acid catalyst to form the benzylidene acetal. Subsequently, the 3-hydroxyl group is acetylated using acetic anhydride and a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions: 3-O-acetyl-4,6-O-benzylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reductive opening of the benzylidene ring can be achieved using reagents like sodium borohydride.
Substitution: The acetyl group can be selectively removed or substituted under mild conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Sodium borohydride (NaBH4) in the presence of an acid catalyst.
Substitution: Triethylsilane and palladium on carbon (Pd/C) are used for the removal of the benzylidene group.
Major Products:
Oxidation: Introduction of carboxyl or hydroxyl groups.
Reduction: Formation of partially benzylated derivatives.
Substitution: Removal of protective groups to yield free hydroxyl groups.
科学的研究の応用
Chemistry: 3-O-acetyl-4,6-O-benzylidene-D-glucal is used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the assembly of oligosaccharides .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and the role of glycoconjugates in cellular processes .
Medicine: The compound is utilized in the development of glycosylated drugs and vaccines. Its derivatives are explored for their potential therapeutic applications .
Industry: In the industrial sector, 3-O-acetyl-4,6-O-benzylidene-D-glucal is employed in the production of fine chemicals and as a precursor for various synthetic processes .
作用機序
The mechanism of action of 3-O-acetyl-4,6-O-benzylidene-D-glucal involves its role as a protected intermediate in synthetic pathways. The benzylidene group protects the 4,6-hydroxyl groups, allowing selective reactions at other positions. The acetyl group at the 3-position can be selectively removed or modified, facilitating the synthesis of complex molecules .
類似化合物との比較
3,4,6-Tri-O-acetyl-D-glucal: Similar in structure but with acetyl groups at the 3, 4, and 6 positions.
4,6-O-Benzylidene-D-glucal: Lacks the acetyl group at the 3-position.
3-O-Benzyl-4,6-O-benzylidene-D-glucal: Contains a benzyl group instead of an acetyl group at the 3-position.
Uniqueness: 3-O-acetyl-4,6-O-benzylidene-D-glucal is unique due to its specific protective groups, which allow for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates .
特性
分子式 |
C15H16O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC名 |
(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-12-7-8-17-13-9-18-15(20-14(12)13)11-5-3-2-4-6-11/h2-8,12-15H,9H2,1H3 |
InChIキー |
OOUSBTQEYNLCKG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C=COC2C1OC(OC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


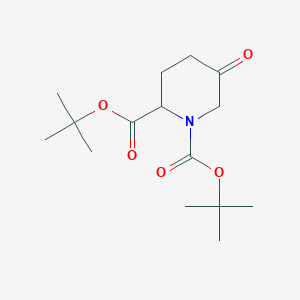
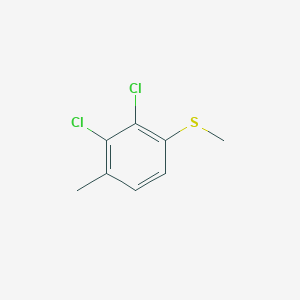
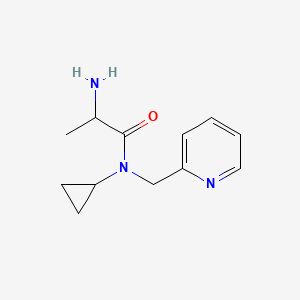
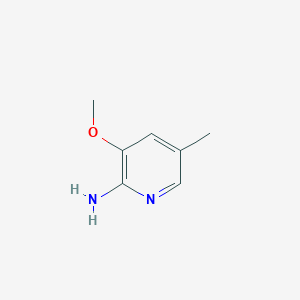
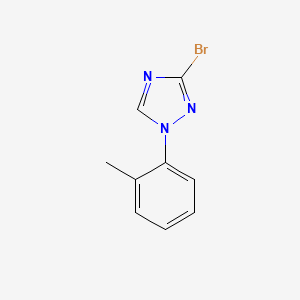
![1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14772702.png)
![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)
![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)

